Cas no 168167-49-5 ((3-methyl-4-nitro-2-pyridyl)methanol)
(3-methyl-4-nitro-2-pyridyl)methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxymethyl-3-methyl-4-nitropyridine
- (3-Methyl-4-nitropyridin-2-yl)methanol
- 2-Pyridinemethanol,3-methyl-4-nitro-
- 3-METHYL-4-NITRO-2-HYDROXYMETHYL PYRIDINE
- 2-Pyridinemethanol, 3-methyl-4-nitro-
- 2-(Hydroxymethyl)-3-methyl-4-nitropyridine97%
- 2-(Hydroxymethyl)-3-methyl-4-nitropyridine 97%
- (3-methyl-4-nitro-2-pyridyl)methanol
- FT-0601234
- SCHEMBL8192014
- 168167-49-5
- PS-4675
- 3-Methyl-4-nitropicolinyl alcohol
- DTXSID80432946
- MFCD06658172
- AKOS015912363
- 2-(Hydroxymethyl)-3-methyl-4-nitropyridine
- (3-METHYL-4-NITRO-2-PYRIDINYL)METHANOL
- SB53897
- F12188
- CS-0153445
- A20682
- (3-Methyl-4-nitropyridin-2-yl)methanol;2-(Hydroxymethyl)-3-methyl-4-nitropyridine
- W-205973
- DB-006161
-
- MDL: MFCD06658172
- Inchi: 1S/C7H8N2O3/c1-5-6(4-10)8-3-2-7(5)9(11)12/h2-3,10H,4H2,1H3
- InChI Key: YFYLOUJBRSOJSQ-UHFFFAOYSA-N
- SMILES: OCC1C(C)=C(C=CN=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 168.05300
- Monoisotopic Mass: 168.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 78.9Ų
Experimental Properties
- Density: 1.35
- Boiling Point: 344.446°C at 760 mmHg
- Flash Point: 162.115°C
- Refractive Index: 1.592
- PSA: 78.94000
- LogP: 1.31370
(3-methyl-4-nitro-2-pyridyl)methanol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
(3-methyl-4-nitro-2-pyridyl)methanol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3-methyl-4-nitro-2-pyridyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191819-5g |
2-Hydroxymethyl-3-methyl-4-nitropyridine |
168167-49-5 | 95% | 5g |
$400.00 | 2022-04-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG440-50mg |
(3-methyl-4-nitro-2-pyridyl)methanol |
168167-49-5 | 95+% | 50mg |
153.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG440-200mg |
(3-methyl-4-nitro-2-pyridyl)methanol |
168167-49-5 | 95+% | 200mg |
356.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG440-1g |
(3-methyl-4-nitro-2-pyridyl)methanol |
168167-49-5 | 95+% | 1g |
1246.0CNY | 2021-07-14 | |
| Chemenu | CM173294-10g |
(3-Methyl-4-nitropyridin-2-yl)methanol |
168167-49-5 | 95% | 10g |
$448 | 2021-08-05 | |
| Apollo Scientific | OR2991-1g |
2-(Hydroxymethyl)-3-methyl-4-nitropyridine |
168167-49-5 | 97% | 1g |
£128.00 | 2023-09-02 | |
| abcr | AB466371-250 mg |
(3-Methyl-4-nitropyridin-2-yl)methanol, min. 95 %; . |
168167-49-5 | 250MG |
€122.40 | 2022-03-24 | ||
| abcr | AB466371-1 g |
(3-Methyl-4-nitropyridin-2-yl)methanol, min. 95 %; . |
168167-49-5 | 1g |
€228.20 | 2022-03-24 | ||
| abcr | AB466371-5 g |
(3-Methyl-4-nitropyridin-2-yl)methanol, min. 95 %; . |
168167-49-5 | 5g |
€681.10 | 2022-03-24 | ||
| eNovation Chemicals LLC | Y1216738-10g |
2-Hydroxymethyl-3-methyl-4-nitropyridine |
168167-49-5 | 95% | 10g |
$1100 | 2024-06-03 |
(3-methyl-4-nitro-2-pyridyl)methanol Suppliers
(3-methyl-4-nitro-2-pyridyl)methanol Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on (3-methyl-4-nitro-2-pyridyl)methanol
Comprehensive Guide to (3-methyl-4-nitro-2-pyridyl)methanol (CAS No. 168167-49-5): Properties, Applications, and Industry Trends
(3-methyl-4-nitro-2-pyridyl)methanol (CAS No. 168167-49-5) is a specialized pyridine derivative with a unique molecular structure combining a nitro group and a hydroxymethyl functionality. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity profile. The presence of both electron-withdrawing (nitro group) and electron-donating (hydroxymethyl group) moieties makes it a valuable intermediate for synthesizing more complex molecules.
Recent advancements in heterocyclic chemistry have highlighted the importance of nitropyridine derivatives like (3-methyl-4-nitro-2-pyridyl)methanol. Researchers are particularly interested in its potential as a building block for drug discovery, especially in developing kinase inhibitors and antimicrobial agents. The compound's CAS No. 168167-49-5 serves as a crucial identifier in patent literature and regulatory documentation, ensuring precise communication across global research communities.
From a synthetic chemistry perspective, (3-methyl-4-nitro-2-pyridyl)methanol offers multiple functionalization sites that enable diverse chemical transformations. The hydroxymethyl group can undergo oxidation, esterification, or etherification reactions, while the nitro group may participate in reduction or nucleophilic aromatic substitution. This dual reactivity makes it particularly valuable for combinatorial chemistry approaches in modern drug development pipelines.
In material science applications, derivatives of CAS No. 168167-49-5 have shown promise in developing advanced organic semiconductors. The conjugated system of the pyridine ring, when combined with appropriate substituents, can tune electronic properties for OLED materials or organic photovoltaic components. This aligns with current industry trends toward sustainable electronics and green chemistry initiatives.
Analytical characterization of (3-methyl-4-nitro-2-pyridyl)methanol typically involves HPLC purification, NMR spectroscopy (particularly 1H and 13C), and mass spectrometry for quality control. The compound's stability under various conditions is a frequent research topic, with studies focusing on optimal storage conditions to maintain its chemical integrity over extended periods.
Environmental and safety considerations for CAS No. 168167-49-5 follow standard laboratory protocols for nitroaromatic compounds. While not classified as highly hazardous, proper handling procedures including PPE (personal protective equipment) and fume hood usage are recommended during synthetic operations. These precautions align with growing industry emphasis on responsible chemical management and laboratory safety culture.
The commercial availability of (3-methyl-4-nitro-2-pyridyl)methanol has expanded significantly in recent years, with custom synthesis services offering various scales from milligram to kilogram quantities. This accessibility supports its growing application in high-throughput screening platforms and medicinal chemistry programs worldwide. Pricing trends reflect the compound's position as a specialty chemical rather than a commodity product.
Future research directions for CAS No. 168167-49-5 may explore its potential in bioconjugation chemistry or as a precursor for metal-organic frameworks (MOFs). The compound's structural features could facilitate development of novel catalysts or sensors, particularly in emerging fields like environmental monitoring or diagnostic devices. These applications would leverage both the coordination chemistry of the pyridine nitrogen and the versatile reactivity of its substituents.
For researchers sourcing (3-methyl-4-nitro-2-pyridyl)methanol, technical specifications typically include ≥95% purity (HPLC), with some suppliers offering analytical certificates and spectroscopic data for verification. The compound's shelf life and storage recommendations (often 2-8°C under inert atmosphere) are important considerations for experimental planning and inventory management in research facilities.
Patent analysis reveals growing intellectual property activity surrounding derivatives of CAS No. 168167-49-5, particularly in pharmaceutical formulations and crop protection applications. This legal landscape underscores the compound's commercial potential and the importance of freedom-to-operate assessments when developing new applications based on this chemical scaffold.
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